molecular formula C17H18N4O B5878541 N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide

N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide

Cat. No. B5878541
M. Wt: 294.35 g/mol
InChI Key: FYDXTSDJPHQUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, also known as DIQ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DIQ has been studied extensively for its ability to inhibit the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.

Mechanism of Action

N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and helps repair the damage. However, in cancer cells, PARP is overexpressed, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. By inhibiting PARP, this compound can prevent DNA repair and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis (programmed cell death), and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments is its potent inhibition of PARP activity, which can help elucidate the role of PARP in various diseases. In addition, this compound is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, as it can induce DNA damage and apoptosis in normal cells as well as cancer cells.

Future Directions

There are several future directions for research involving N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, including:
1. Development of more potent and selective PARP inhibitors that can be used in clinical settings.
2. Investigation of the role of PARP in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
3. Development of combination therapies involving this compound and other chemotherapy and radiation therapies to improve cancer treatment outcomes.
4. Investigation of the potential neuroprotective effects of this compound in various animal models of neurodegenerative disorders.
5. Investigation of the potential anti-inflammatory effects of this compound in various animal models of inflammation.
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound works by inhibiting the activity of PARP, which plays a critical role in DNA repair. This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. While there are some limitations to using this compound in lab experiments, it remains a useful tool for researchers investigating the role of PARP in various diseases.

Synthesis Methods

N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-pyridinecarbohydrazide with 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In particular, this compound has been shown to be a potent inhibitor of PARP, which is overexpressed in many cancers and plays a critical role in DNA repair. By inhibiting PARP, this compound can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death.

properties

IUPAC Name

N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-17(2)11-12-7-3-4-8-13(12)15(19-17)20-21-16(22)14-9-5-6-10-18-14/h3-10H,11H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDXTSDJPHQUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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